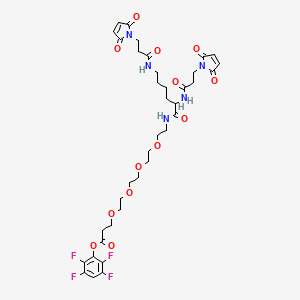
Bis-Mal-Lysine-PEG4-TFPester
説明
Bis-MAL-Lysine-PEG4-TFP ester, also known as Bis-Mal-Lysine-PEG4-TFPester, is a versatile compound with a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 . It contains two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight dPEG® spacer arm, and a 2,3,5,6-tetrafluorophenyl (TFP) ester . Each maleimide group reacts with a sulfhydryl group, and the TFP ester reacts with a free amine .
Molecular Structure Analysis
The molecular structure of Bis-Mal-Lysine-PEG4-TFPester is complex. It includes two maleimide groups, one on each amine of lysine, a 4-unit, single molecular weight dPEG® spacer arm, and a 2,3,5,6-tetrafluorophenyl (TFP) ester . The compound has a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 .
Physical And Chemical Properties Analysis
Bis-Mal-Lysine-PEG4-TFPester has a molecular weight of 843.8 g/mol and a molecular formula of C37H45F4N5O13 . It’s a solid or viscous liquid at room temperature .
科学的研究の応用
Crosslinking Agent
“Bis-Mal-Lysine-PEG4-TFPester” is a unique crosslinker containing two maleimide groups, one on each amine of lysine . Each maleimide group reacts with a sulfhydryl group, and the TFP ester reacts with a free amine . This makes it a valuable tool in the field of protein chemistry, where it can be used to link two different proteins together through their sulfhydryl groups.
Drug Delivery Systems
The compound’s unique properties enable diverse applications, ranging from drug delivery systems. The hydrophilic and non-immunogenic nature of the dPEG® spacer arm can improve the solubility and biocompatibility of drug molecules, making it a promising candidate for the development of novel drug delivery systems .
Biomaterial Synthesis
“Bis-Mal-Lysine-PEG4-TFPester” can also be used in the synthesis of biomaterials. The ability to react with both sulfhydryl groups and free amines allows for the creation of complex structures, such as hydrogels, that can be used in tissue engineering and regenerative medicine.
Antibody Modification
This reagent can be used to modify or form conjugates with antibodies, antibody fragments . The modification of antibodies can enhance their stability, solubility, and half-life in the body, which can improve their therapeutic efficacy.
Peptide Conjugation
“Bis-Mal-Lysine-PEG4-TFPester” can also be used to conjugate peptides . Peptide conjugation can enhance the stability and bioavailability of peptides, making them more effective as therapeutic agents.
Small Molecule Modification
The compound can be used to modify small molecules . This can enhance the properties of these molecules, such as their solubility, stability, and bioavailability, which can be particularly useful in the development of new drugs.
作用機序
Target of Action
Bis-Mal-Lysine-PEG4-TFPester primarily targets sulfhydryl groups (thiols) on proteins and peptides. These thiol groups are often found in cysteine residues, which play crucial roles in protein structure and function .
Mode of Action
The compound contains two maleimide groups, each capable of reacting with a sulfhydryl group. This reaction forms a stable thioether bond, effectively crosslinking the targeted proteins or peptides. Additionally, the TFP ester reacts with free amines, typically found in lysine residues, facilitating further conjugation .
Biochemical Pathways
By crosslinking proteins, Bis-Mal-Lysine-PEG4-TFPester can alter various biochemical pathways. For instance, it can stabilize protein complexes, inhibit protein-protein interactions, or modify enzyme activities. These changes can have downstream effects on cellular signaling, metabolism, and structural integrity .
Pharmacokinetics
The pharmacokinetics of Bis-Mal-Lysine-PEG4-TFPester are influenced by its PEG4 spacer, which enhances solubility and reduces immunogenicity. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties are designed to optimize bioavailability and stability in biological systems .
Result of Action
At the molecular level, the crosslinking action of Bis-Mal-Lysine-PEG4-TFPester can lead to the stabilization of protein structures or the inhibition of specific protein functions. At the cellular level, these molecular changes can affect cell signaling pathways, potentially leading to altered cellular responses such as apoptosis, proliferation, or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of reducing agents can influence the efficacy and stability of Bis-Mal-Lysine-PEG4-TFPester. For example, acidic or basic conditions can affect the reactivity of the maleimide groups, while reducing agents can interfere with the formation of thioether bonds .
特性
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H45F4N5O13/c38-24-23-25(39)35(41)36(34(24)40)59-33(53)10-15-55-17-19-57-21-22-58-20-18-56-16-12-43-37(54)26(44-28(48)9-14-46-31(51)6-7-32(46)52)3-1-2-11-42-27(47)8-13-45-29(49)4-5-30(45)50/h4-7,23,26H,1-3,8-22H2,(H,42,47)(H,43,54)(H,44,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODWSCJQLAMMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)NC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45F4N5O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098370 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
843.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Mal-Lysine-PEG4-TFP ester | |
CAS RN |
2173083-46-8 | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2173083-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13-Tetraoxa-16,23-diazahexacosanoic acid, 26-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-18-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]-17,24-dioxo-, 2,3,5,6-tetrafluorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




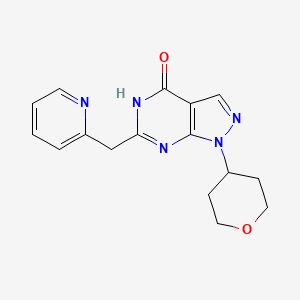
![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)
![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)
![ethyl 2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetate](/img/structure/B606086.png)



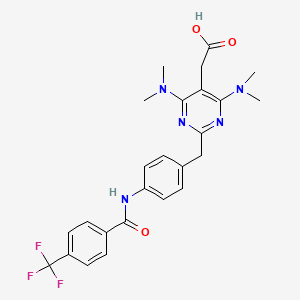
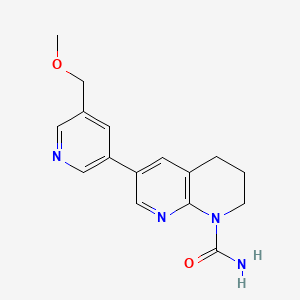
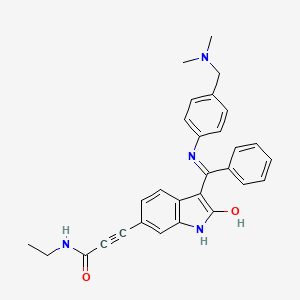
![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
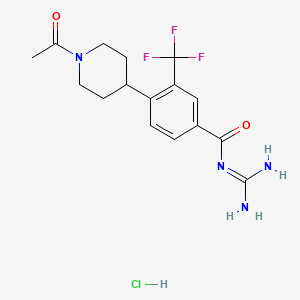
![(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide](/img/structure/B606103.png)